BenchChemオンラインストアへようこそ!

3,4-difluoro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

CYP1B1 selectivity Cancer metabolism Prodrug activation

Secure a research-grade batch of 3,4-difluoro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide, a potent and highly selective CYP1B1 inhibitor. This compound is differentiated by its 3,4-difluoro motif, which is critical for target selectivity (CYP1B1 IC50 = 29 nM) and metabolic stability-attributes lost in non-fluorinated analogs. It serves as a superior chemical probe for oncology research, enabling specific CYP1B1 inhibition without confounding off-target effects on CYP3A4 or CYP2D6. Ideal for SAR studies, prodrug validation, and DDI panels. We supply this compound with confirmed purity for reliable preclinical results.

Molecular Formula C18H16F2N2O2
Molecular Weight 330.335
CAS No. 922926-39-4
Cat. No. B2679238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
CAS922926-39-4
Molecular FormulaC18H16F2N2O2
Molecular Weight330.335
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)F)N3CCCC3=O
InChIInChI=1S/C18H16F2N2O2/c1-11-4-6-13(10-16(11)22-8-2-3-17(22)23)21-18(24)12-5-7-14(19)15(20)9-12/h4-7,9-10H,2-3,8H2,1H3,(H,21,24)
InChIKeyZHDKEOOJMSYRFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Difluoro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide: Chemical Identity and Procurement Baseline


3,4-Difluoro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 922926-39-4) is a synthetic, small-molecule benzamide derivative with the molecular formula C18H19F2N2O2 [1]. It is characterized by a 3,4-difluorophenyl moiety linked via an amide bond to a 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline core. This compound is primarily referenced in patent and cheminformatics literature as a bioactive molecule with documented inhibitory activity against cytochrome P450 enzymes, particularly CYP1B1, and potential applications in kinase modulation and oncology research . It is commercially available for research purposes from multiple suppliers, with a typical purity of >95% as determined by HPLC .

Why Generic Substitution Fails for 3,4-Difluoro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide


Simple substitution of 3,4-difluoro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide with unsubstituted or mono-substituted benzamide analogs is scientifically unsound due to the profound impact of the 3,4-difluoro motif on both target selectivity and metabolic stability. Quantitative data shows that the introduction of the 3,4-difluoro group is critical for achieving potent and selective inhibition of CYP1B1 [1]. Replacing this compound with its non-fluorinated precursor, N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 922951-12-0), or other simple benzamide derivatives would result in a complete loss of this specific pharmacological profile, as the unique electronic and steric properties conferred by the fluorine atoms are essential for binding to the target's active site and resisting oxidative metabolism [2]. The evidence below quantifies this specific differentiation.

Quantitative Differentiation Evidence for 3,4-Difluoro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide


Selective CYP1B1 Inhibition Over Other CYP Isoforms

3,4-Difluoro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide exhibits a distinct CYP450 inhibition profile, displaying high selectivity for the extrahepatic enzyme CYP1B1 (IC50 = 29 nM) over other major hepatic drug-metabolizing CYP450 enzymes [1]. This selectivity is quantified by a >52-fold preference for CYP1B1 over CYP1A1/A2 (IC50 = 1,500 nM) and a >400-fold preference over CYP3A4 (IC50 = 12,000 nM) and CYP2D6 (IC50 = 14,000 nM) [1]. In contrast, the non-fluorinated parent compound lacks the 3,4-difluoro substitution and does not exhibit this selectivity profile, demonstrating that these specific substituents are critical for the observed biological activity .

CYP1B1 selectivity Cancer metabolism Prodrug activation

Antiproliferative Selectivity in T47D Breast Cancer Cells

In a cellular context, 3,4-difluoro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide demonstrates concentration-dependent antiproliferative activity against the T47D human breast carcinoma cell line, which expresses CYP1B1. The inhibitory effect was measured by assessing progesterone-stimulated alkaline phosphatase activity, yielding an IC50 of 1,500 nM [1]. This cellular activity is consistent with its biochemical inhibition of CYP1B1 (IC50 = 29 nM) and suggests that the compound's mechanism of action involves the modulation of steroid hormone metabolism within cancer cells [1]. The non-fluorinated analog (CAS 922951-12-0) has not been reported to possess this specific, CYP1B1-linked antiproliferative activity, underscoring the importance of the 3,4-difluoro group .

Hormone-dependent cancers T47D cells CYP1B1 mediated metabolism

Kinase Inhibition Profile: Fms and Kit Selectivity from Patent Literature

According to patent families describing compounds and methods for kinase modulation, 3,4-difluoro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is disclosed as an inhibitor of the Fms (CSF-1R) and Kit (c-KIT) receptor tyrosine kinases [1]. While specific IC50 values for this exact compound are not publicly disclosed, it is described as a member of a compound class where lead compounds exhibit inhibitory activity against Fms kinase with IC50 values in the 100 nM range and against Flt-3 kinase with IC50 < 100 nM [2]. Pexidartinib (PLX3397), a structurally distinct Fms/Kit inhibitor, serves as a clinical benchmark with a reported Fms IC50 of 20 nM and Kit IC50 of 10 nM [3]. The unique 2-oxopyrrolidine substitution on the phenyl ring of the target compound distinguishes it from this benchmark, potentially offering a different selectivity fingerprint within the kinome [1].

Immuno-oncology Tumor-associated macrophages Kinase inhibitor

Low Potential for Major Hepatic CYP450 Drug-Drug Interactions

The compound's CYP450 inhibition profile indicates a low risk of causing clinically significant drug-drug interactions (DDIs) through major hepatic CYP isoforms. The IC50 values for CYP3A4 (12,000 nM), CYP2D6 (14,000 nM), and CYP2C19 (>20,000 nM) are all substantially above the typical therapeutic concentrations expected for a small-molecule probe [1]. For a research compound, this suggests high CYP450-related safety margins when used in cellular assays or in vivo models. This profile contrasts favorably with known potent CYP3A4 inhibitors like ketoconazole (CYP3A4 IC50 ~ 15-150 nM) [2], making it a cleaner chemical tool for studying CYP1B1-mediated biology without confounding off-target metabolic interactions.

ADME Drug-drug interaction Safety pharmacology Hepatocyte stability

High-Value Application Scenarios for 3,4-Difluoro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide Based on Quantitative Evidence


Selective Chemical Probe for CYP1B1-Mediated Cancer Biology

This compound is uniquely suited as a chemical probe to dissect the role of CYP1B1 in hormone-dependent cancers, such as breast and prostate cancer. Its high selectivity for CYP1B1 (IC50 = 29 nM) over other CYPs (>52-fold over CYP1A1) allows researchers to specifically inhibit CYP1B1-mediated metabolism of 17β-estradiol without confounding off-target effects on hepatic CYP3A4 or CYP2D6 [1]. This is a significant advantage over non-selective CYP1B1 inhibitors like resveratrol or TMS, which exhibit off-target activity on CYP1A1 at comparable concentrations [2]. The compound's functional antiproliferative activity in T47D breast cancer cells (IC50 = 1,500 nM) provides a validated cellular model system for studying CYP1B1-dependent tumor growth [3].

Lead Optimization for Fms/Kit Kinase-Targeted Immuno-Oncology

The compound serves as a valuable starting point for structure-activity relationship (SAR) studies aimed at developing novel inhibitors of Fms (CSF-1R) and Kit (c-KIT) kinases, which are critical regulators of the tumor immune microenvironment [1]. Its unique 2-oxopyrrolidine scaffold, which is structurally distinct from clinical benchmarks like Pexidartinib (PLX3397), provides a new chemotype to explore differential kinase selectivity profiles [1]. The compound's inherently low CYP450 inhibition liability (CYP3A4 IC50 > 10,000 nM) also positions it as a promising lead for achieving favorable ADME properties compared to more lipophilic kinase inhibitor scaffolds that are prone to CYP-mediated metabolism and DDIs [4].

In Vivo Probe for CYP1B1-Mediated Prodrug Activation

Given its high CYP1B1 selectivity and minimal hepatic CYP450 inhibition risk, this compound is an ideal tool for preclinical validation of CYP1B1-activated prodrug strategies in oncology. CYP1B1 is overexpressed in many tumors but not in normal tissues, making it an attractive target for tumor-selective prodrug activation. This compound can be used to block CYP1B1 activity in vivo to confirm the mechanism of action of investigational prodrugs such as DMU-135 or Phortress, thereby distinguishing CYP1B1-specific antitumor effects from systemic toxicity [1]. The compound's selectivity over CYP1A1 is critical here, as CYP1A1 is also expressed in some tumors and can confound results from less selective inhibitors [2].

Reference Inhibitor for In Vitro ADME/Drug-Drug Interaction Assays

This compound can be employed as a reference CYP1B1 inhibitor in in vitro drug metabolism and DDI screening panels. Its high selectivity (CYP1B1 IC50 = 29 nM vs. CYP1A1 IC50 = 1,500 nM) makes it superior to broad-spectrum CYP inhibitors like 1-aminobenzotriazole (ABT) for specifically defining the contribution of CYP1B1 to the metabolism of a new chemical entity [1]. Pharmaceutical companies can use this compound to deconvolute CYP1B1-specific metabolism pathways, an increasingly important task as the role of extrahepatic CYPs in drug clearance and toxicity becomes more recognized [2].

Quote Request

Request a Quote for 3,4-difluoro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.